![molecular formula C10H9N B12287036 2-(Prop-1-en-2-yl)benzonitrile](/img/structure/B12287036.png)
2-(Prop-1-en-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Prop-1-en-2-yl)benzonitrile is an organic compound with the molecular formula C10H9N It is a derivative of benzonitrile, where a prop-1-en-2-yl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyanation of Benzene Halides: One common method for synthesizing benzonitrile derivatives involves the cyanation of benzene halides.
Ammoxidation of Toluene: Another method involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen in the presence of a catalyst to form benzonitrile.
Reaction of Benzaldehyde with Hydroxylamine Hydrochloride: Benzaldehyde can be converted to benzonitrile through a reaction with hydroxylamine hydrochloride, followed by dehydration.
Industrial Production Methods
Industrial production methods for 2-(Prop-1-en-2-yl)benzonitrile often involve large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Nucleophiles: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
2-(Prop-1-en-2-yl)benzonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Prop-1-en-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Prop-2-yn-1-yl)benzonitrile: This compound has a similar structure but with a prop-2-yn-1-yl group instead of a prop-1-en-2-yl group.
Benzonitrile: The parent compound, benzonitrile, lacks the prop-1-en-2-yl group and has different chemical properties.
2-Iodothiophene: This compound is structurally similar but contains a thiophene ring instead of a benzene ring.
Uniqueness
2-(Prop-1-en-2-yl)benzonitrile is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C10H9N |
---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
2-prop-1-en-2-ylbenzonitrile |
InChI |
InChI=1S/C10H9N/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6H,1H2,2H3 |
InChI-Schlüssel |
DOOVGBOLQKPYFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=CC=CC=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.